5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a pyridine moiety, which is further functionalized with a benzyloxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The pyridine moiety is then introduced via a coupling reaction, and finally, the carboxamide group is formed through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carbonyl group can produce a hydroxyl derivative.
Scientific Research Applications
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide: Similar structure but with a different position of the pyridine moiety.
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-(benzyloxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its ability to participate in π-π interactions, while the carboxamide group provides additional hydrogen bonding capabilities. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-14-6-8-20-9-7-14)25-13-18(16)24-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZUKJZTSKZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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